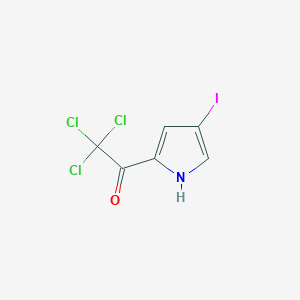

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVKKFAIAQPCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470560 | |

| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-33-6 | |

| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of the complex heterocyclic compound, 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, we present a holistic and self-validating workflow. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring technical accuracy and building a trustworthy, authoritative case for the final structure.

Foundational Strategy: An Integrated Spectroscopic Approach

The elucidation of a novel molecular structure is fundamentally a process of evidence accumulation and hypothesis testing. No single technique provides a complete picture; rather, the synergy between different spectroscopic methods allows for the unambiguous assignment of a chemical structure.[1][2] Our workflow is designed to be iterative, where insights from one analysis inform and validate the interpretations of another.

The core strategy involves:

-

Determining the Molecular Formula: High-resolution mass spectrometry provides the elemental composition, a critical starting point.

-

Identifying Functional Groups: Infrared spectroscopy offers a rapid screen for key chemical bonds and functional moieties.

-

Mapping the Atomic Framework: A comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) establishes the precise connectivity of atoms within the molecule.

Figure 1: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Core Directive: The initial and most critical step is to confirm the molecular weight and deduce the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. For pyrrole derivatives, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation and clearly identify the molecular ion peak.[3]

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is employed, typically in negative ion mode, to generate the [M-H]⁻ ion.

-

Analysis: The mass-to-charge ratio (m/z) is measured using a Time-of-Flight (TOF) analyzer, which provides high mass accuracy.

-

Data Interpretation: The measured m/z of the molecular ion is used to calculate the elemental composition. The isotopic pattern, particularly the signature of the three chlorine atoms, is crucial for validation.

Data Summary & Interpretation:

| Parameter | Expected Value (C₆H₃Cl₃INO) | Observed Value |

| Molecular Formula | C₆H₃Cl₃INO | C₆H₃Cl₃INO |

| Molecular Weight | 338.36 g/mol [4][5] | Consistent with MS data |

| Mass Spectrum Peak [M-H]⁻ | m/z 336/338/340 | m/z 336[4] |

The observation of the [M-H]⁻ peak at m/z 336, along with the characteristic isotopic pattern for three chlorine atoms, provides high confidence in the assigned molecular formula.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Directive: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups.[1] For the target molecule, we anticipate characteristic vibrations for the N-H bond, the carbonyl (C=O) group, and carbon-halogen (C-X) bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed prior to analysis.

-

Data Interpretation: The positions and intensities of absorption bands are correlated with known functional group frequencies.

Data Summary & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3400-3200 | N-H Stretch | Confirms the presence of the pyrrole N-H group.[6] |

| ~1680 | C=O Stretch (Ketone) | Indicates the trichloroacetyl group. The frequency suggests conjugation with the pyrrole ring.[7] |

| ~1475 | C=C/C-N Stretch | Aromatic ring vibrations of the polypyrrole backbone.[6] |

| Below 800 | C-Cl/C-I Stretch | Consistent with the presence of multiple halogen atoms.[8] |

The IR spectrum provides immediate, corroborating evidence for the key functional groups required by the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Core Directive: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][9] A combination of 1D and 2D experiments provides a complete picture of atomic connectivity.

Experimental Protocol: High-Field NMR (400 MHz)

-

Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆, which is suitable for observing exchangeable protons like N-H.

-

1D NMR: ¹H and ¹³C spectra are acquired to identify all unique proton and carbon environments.

-

2D NMR:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[10][11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons, which is essential for piecing together the molecular skeleton.[10][11][12]

-

Data Summary & Interpretation:

Published ¹H NMR data for this compound in DMSO-d₆ shows three distinct signals.[4]

| ¹H Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 12.76 | broad singlet | 1H | N-H | Typical for a pyrrole N-H proton, broadened by exchange. |

| 7.52 | doublet of doublets | 1H | H-5 | Aromatic proton on the pyrrole ring. |

| 7.39 | doublet of doublets | 1H | H-3 | Aromatic proton on the pyrrole ring. |

Table based on data from ChemicalBook.[4]

2D NMR Connectivity Analysis:

The definitive structural proof comes from the 2D NMR correlations.

-

HSQC: This experiment would show direct, one-bond correlations between the proton at 7.39 ppm and its attached carbon (C-3), and the proton at 7.52 ppm and its attached carbon (C-5).

-

HMBC: This is the key experiment for establishing the overall structure. The absence of a COSY correlation between H-3 and H-5 confirms they are not on adjacent carbons. The crucial HMBC correlation would be a 3-bond coupling from the H-3 proton to the carbonyl carbon (C=O) of the trichloroacetyl group. This unambiguously places the side chain at the C-2 position.

Figure 2: Key HMBC correlations confirming the structure.

Conclusion: A Unified Structural Confirmation

The integrated analysis of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unambiguous structural confirmation for this compound.

-

MS confirms the molecular formula C₆H₃Cl₃INO.

-

IR identifies the characteristic N-H and C=O functional groups.

-

¹H NMR confirms the presence and environment of the three distinct protons.

-

2D NMR (HSQC & HMBC) establishes the precise connectivity, definitively placing the iodo substituent at the C-4 position and the trichloroacetyl group at the C-2 position.

This systematic approach exemplifies the rigorous standards required in modern chemical research and drug development for the unequivocal characterization of novel compounds.

References

- BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

- ChemicalBook. (n.d.). 4-IODO-2-(TRICHLOROACETYL)PYRROLE synthesis.

- Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.

- ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.

- ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.

- Coompo Research Chemicals. (n.d.). This compound.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.).

- PubChem. (n.d.). Pyrrole.

- University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.

- SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.

- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.

- eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.

- ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82).

- Echemi. (n.d.). 2,2,2-trichloro-1-(4,5-dichloro-1h-pyrrol-2-yl)ethanone.

- Pharmaffiliates. (n.d.). This compound.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

- ACD/Labs. (n.d.). NMR Prediction.

- Columbia University. (n.d.). HSQC and HMBC.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).

- CymitQuimica. (n.d.). 2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone.

- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.

- National Institute of Standards and Technology. (n.d.). Pyrrole.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).

- ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- YouTube. (2023). How to Predict NMR in ChemDraw.

- Spectroscopy Online. (2023). Halogenated Organic Compounds.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.

Sources

- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-IODO-2-(TRICHLOROACETYL)PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

Introduction: A Strategic Overview of Vinpocetine

An In-Depth Technical Guide to the Physicochemical Properties of Vinpocetine (CAS 42971-09-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor L.).[1] For decades, it has been a subject of significant interest in drug development, particularly for its neuroprotective and cerebral vasodilator effects.[2] Marketed under brand names like Cavinton, it is utilized in the treatment of cerebrovascular disorders and cognitive impairment.[2][3]

For the drug development professional, a molecule's therapeutic potential is inextricably linked to its physicochemical properties. These parameters govern everything from absorption, distribution, metabolism, and excretion (ADME) to formulation stability and manufacturability. This guide provides a deep dive into the core physicochemical characteristics of Vinpocetine, moving beyond mere data points to explain the causality behind their experimental determination and their strategic implications in pharmaceutical development.

Part 1: Core Physicochemical Profile of Vinpocetine

A quantitative summary of Vinpocetine's key properties provides a foundational understanding of its behavior. This data is critical for initial screening, computational modeling, and strategic planning in the early phases of drug development.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₂₂H₂₆N₂O₂ | Defines the elemental composition and is the basis for molecular weight calculation.[4] |

| Molecular Weight | 350.45 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations.[4] |

| Physical Appearance | White to off-white crystalline powder | Impacts handling, formulation choices (e.g., solid dosage forms), and purity assessment.[5][6] |

| Aqueous Solubility | Practically insoluble; 35.5 µg/mL (at pH 7.4) | A critical bottleneck for bioavailability; necessitates enabling formulation strategies.[1][7] |

| Solubility in Organics | Soluble in methylene chloride, DMSO, ethanol | Provides options for analytical sample preparation and potential formulation routes (e.g., lipid-based systems).[1] |

| LogP (o/w) | 4.1 | Indicates high lipophilicity, suggesting good membrane permeability but potential for poor aqueous solubility and high protein binding.[7] |

| pKa (basic) | 7.1 | As a weak base, its ionization state and solubility are highly dependent on pH, impacting absorption across the GI tract.[7] |

| Melting Point | 147-153 °C (decomposes) | Important for assessing purity, physical stability, and selecting manufacturing process temperatures (e.g., hot-melt extrusion). |

Part 2: Experimental Determination & Strategic Implications

Understanding how these values are derived is as important as the values themselves. The following sections detail the standardized methodologies for determining Vinpocetine's critical physicochemical properties, grounded in the authoritative OECD Guidelines for the Testing of Chemicals.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. For a compound like Vinpocetine, which is classified as "practically insoluble," accurate measurement is the first step toward overcoming this challenge.[1] The OECD 105 guideline provides a robust framework for this determination.

The shake-flask method is a gold-standard technique for determining the water solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L, though its principles are foundational.

-

Preparation of a Supersaturated Solution: An excess amount of Vinpocetine is added to a vessel containing high-purity water (or a relevant buffer, e.g., pH 7.4 phosphate buffer to simulate physiological conditions).

-

Causality: Using an excess of the solid ensures that the resulting solution reaches its saturation point, a prerequisite for measuring the equilibrium solubility.

-

-

Equilibration: The vessel is sealed and agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours).

-

Causality: Continuous agitation in a temperature-controlled environment is crucial to achieve thermodynamic equilibrium between the undissolved solid and the dissolved solute. A preliminary test helps determine the minimum time required to reach this state.

-

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.

-

Causality: It is critical to ensure no solid particulates are carried over into the sample for analysis, as this would falsely inflate the measured concentration. A high-g-force centrifugation is often preferred to avoid potential adsorption of the solute onto a filter membrane.

-

-

Quantitative Analysis: The concentration of Vinpocetine in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as g/L or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Lipophilicity (LogP): Predicting Membrane Permeability

The n-octanol/water partition coefficient (P) is a measure of a drug's lipophilicity, or "greasiness." Expressed as LogP, it is a critical predictor of how well a drug will cross biological membranes, like the intestinal wall and the blood-brain barrier.[6] For a neuroprotective agent like Vinpocetine, a high LogP (4.1) is advantageous for brain penetration but correlates with its poor aqueous solubility.[7] The HPLC method described in OECD 117 is a rapid and reliable way to estimate LogP.

This method correlates a substance's retention time on a reverse-phase HPLC column with its LogP.

-

System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.

-

Calibration: A series of reference compounds with known LogP values (spanning a range that includes the expected LogP of Vinpocetine) are injected individually. Their retention times (t_R) are recorded.

-

Causality: The reference compounds establish a direct, linear relationship between retention time on a nonpolar stationary phase and the compound's lipophilicity. More lipophilic compounds interact more strongly with the C18 column and thus have longer retention times.

-

-

Dead Time Determination: The column dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined using a non-retained substance (e.g., thiourea).

-

Capacity Factor Calculation: For each reference compound, the capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve Generation: A graph of log(k) versus the known LogP for the reference compounds is plotted. A linear regression analysis is performed to establish the calibration equation.

-

Sample Analysis: Vinpocetine is dissolved in the mobile phase and injected into the system (in duplicate). Its retention time (t_R) is measured.

-

LogP Determination: The capacity factor (k) for Vinpocetine is calculated. Its LogP value is then determined by interpolating its log(k) value onto the calibration curve.

Dissociation Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. As a weak base with a pKa of 7.1, Vinpocetine's charge state changes significantly within the physiological pH range.[7] In the acidic environment of the stomach (pH 1-3), it will be predominantly ionized and more soluble. In the more neutral environment of the small intestine (pH 6-7.5), the proportion of the un-ionized, more permeable form increases. This balance is critical for absorption. The potentiometric titration method, a classic approach outlined in OECD 112, is highly reliable for determining pKa.

This method involves monitoring the pH of a solution of the substance as a standardized acid or base is added.

-

Solution Preparation: A precise amount of Vinpocetine is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds). Carbonate-free water is essential.

-

Causality: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the titration of a weak base and lead to inaccurate results.

-

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally using a precision burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Causality: As the strong acid is added, it protonates the basic nitrogen atom on Vinpocetine. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. This change is monitored by the pH electrode.

-

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa corresponds to the pH at the half-equivalence point (the point where half of the Vinpocetine has been neutralized by the acid). This can be determined from the inflection point of the first derivative of the titration curve. The mean and standard deviation are calculated from multiple measurements.

Conclusion

The physicochemical properties of Vinpocetine—namely its poor aqueous solubility, high lipophilicity, and weak basicity—define the core challenges and opportunities in its development. A LogP of 4.1 facilitates its entry into the central nervous system, which is essential for its therapeutic action. However, this same property contributes to a solubility of only 35.5 µg/mL, creating significant hurdles for oral bioavailability. Its pKa of 7.1 dictates a complex, pH-dependent absorption profile throughout the gastrointestinal tract. A thorough, mechanistically grounded understanding of these properties, derived from standardized protocols like the OECD guidelines, is not merely an academic exercise. It is the foundation upon which successful formulation strategies, robust analytical methods, and ultimately, effective therapeutic products are built.

References

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (1989). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.

- Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [URL: https://www.analytice.

- Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. [URL: https://situbiosciences.com/oecd-117-partition-coefficient-hplc-method/]

- Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. [URL: https://www.fao.

- Cayman Chemical. (2022). Vinpocetine Product Information. [URL: https://www.caymanchem.com/product/19578/vinpocetine]

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [URL: https://situbiosciences.

- Covex S.A. (n.d.). Vinpocetine manufacturer and supplier. [URL: https://www.covex.com/products/vinpocetine]

- Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2004). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd.

- Test No. 112: Dissociation Constants in Water. (1981). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.

- Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd-ilibrary.

- Test No. 105: Water Solubility. (2025). OECD Guidelines for the Testing of Chemicals, Section 1. [URL: https://www.oecd.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443955, Vinpocetine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Vinpocetine]

- ChemicalBook. (n.d.). Vinpocetine | 42971-09-5. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3672651.htm]

- Veeprho. (n.d.). Vinpocetine Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/vinpocetine-impurities.html]

- Analytice. (2021). OECD n°112: Dissociation constant in water. [URL: https://www.analytice.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [URL: https://www.analytice.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/our-services/physico-chemical-analyses/solubility-testing-oecd-105/]

- Guidechem. (n.d.). Vinpocetine 42971-09-5 wiki. [URL: https://www.guidechem.com/wiki/vinpocetine-42971-09-5.html]

- Khalil, N. Y., et al. (2022). Vinpocetine (A comprehensive profile). Profiles of Drug Substances, Excipients, and Related Methodology, 47, 135-186. [URL: https://pubmed.ncbi.nlm.nih.gov/35396012/]

- Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2005-0120-0004]

- U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [URL: https://www.epa.gov/test-guidelines-pesticides-and-toxic-substances/product-properties-test-guidelines-oppts-8307370]

- Santa Cruz Biotechnology. (n.d.). Vinpocetine Safety Data Sheet.

- Phytosafe. (n.d.). OECD 112 - Dissociation constants in water. [URL: https://www.phytosafe.

- BPS Bioscience. (n.d.). Vinpocetine PDE1 Inhibitor. [URL: https://bpsbioscience.com/pde1-inhibitor-vinpocetine-27778-1]

- Santa Cruz Biotechnology. (n.d.). Vinpocetine | CAS 42971-09-5. [URL: https://www.scbt.com/p/vinpocetine-42971-09-5]

- Zhang, L., & Zhang, Z. (2017). An update on Vinpocetine: New discoveries and clinical implications. European Journal of Pharmacology, 819, 30-34. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5766879/]

Sources

- 1. biosynth.com [biosynth.com]

- 2. adipogen.com [adipogen.com]

- 3. CAS 42971-09-5: Vinpocetine | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Vinpocetine | 42971-09-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Vinpocetine =98 ,solid 42971-09-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone: A Key Intermediate for PIM Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. This compound serves as a critical intermediate in the development of novel pyrrolo[1,2-a]pyrazinones, a class of potent and selective inhibitors of PIM kinases, which are implicated in various oncogenic pathways[1]. The synthesis is presented as a two-step process commencing with the decarboxylation of commercially available 4-iodo-1H-pyrrole-2-carboxylic acid, followed by a regioselective Friedel-Crafts acylation. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and optimization of this synthetic route.

Introduction

The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active natural products and pharmaceutical agents[2]. The functionalization of the pyrrole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The target molecule, this compound, incorporates two key functionalities: a 4-iodo substituent, which can serve as a handle for further cross-coupling reactions, and a 2-trichloroacetyl group, a precursor for the construction of more complex heterocyclic systems. Its utility as a building block for PIM kinase inhibitors underscores the importance of a reliable and scalable synthetic method[1].

This guide details a strategic two-step synthesis designed for efficiency and regiochemical control. The pathway leverages a commercially available starting material and employs well-established, yet carefully optimized, reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound is approached through a two-step sequence. The first step involves the decarboxylation of 4-iodo-1H-pyrrole-2-carboxylic acid to generate the key intermediate, 4-iodo-1H-pyrrole. The second step is a Friedel-Crafts acylation of 4-iodo-1H-pyrrole with trichloroacetyl chloride, which regioselectively installs the trichloroacetyl group at the C2 position of the pyrrole ring.

Sources

Spectroscopic Unveiling of C6H3Cl3INO: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical exploration of the spectroscopic properties of the molecular formula C6H3Cl3INO, a halogen- and nitrogen-substituted aromatic compound with potential applications in medicinal chemistry and materials science. Focusing on a representative isomer, 2,4,5-trichloro-1-iodo-3-nitrobenzene, we delve into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers and scientists, offering not only predicted spectral data but also the underlying principles and experimental workflows necessary for the unambiguous structural elucidation of this and similar complex molecules.

Introduction: The Significance of Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of chemical research, providing a non-destructive window into the molecular world.[1] For complex organic molecules such as those represented by the formula C6H3Cl3INO, a multi-faceted spectroscopic approach is essential to determine the precise arrangement of atoms and functional groups. The interplay of NMR, IR, and MS techniques offers a holistic view of the molecule's connectivity, vibrational modes, and mass-to-charge ratio, which are critical for confirming its identity, purity, and for predicting its chemical behavior. Halogenated nitroaromatic compounds, in particular, are important intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[2]

The molecular formula C6H3Cl3INO suggests a number of possible constitutional isomers, which are molecules with the same molecular formula but different structural arrangements.[3][4] For the purpose of this guide, we will focus our analysis on a plausible and illustrative isomer: 2,4,5-trichloro-1-iodo-3-nitrobenzene . The principles and techniques discussed herein are broadly applicable to other isomers of this formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene

The ¹H NMR spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene is predicted to be relatively simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton is influenced by the surrounding electron-withdrawing chloro and nitro groups, and the iodo group.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | 8.0 - 8.5 |

-

Rationale: The aromatic proton at position 6 is flanked by a chloro group and an iodo group. The strong electron-withdrawing nature of the nitro group at position 3 and the chloro groups at positions 2, 4, and 5 will significantly deshield the remaining proton, shifting its resonance to a downfield region, likely between 8.0 and 8.5 ppm. The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.

Predicted ¹³C NMR Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituents.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-I) | 90 - 100 |

| C-2 (C-Cl) | 130 - 135 |

| C-3 (C-NO₂) | 148 - 152 |

| C-4 (C-Cl) | 135 - 140 |

| C-5 (C-Cl) | 132 - 137 |

| C-6 (C-H) | 125 - 130 |

-

Rationale:

-

C-1: The carbon bearing the iodine atom (C-I) is expected to be the most upfield among the substituted carbons due to the "heavy atom effect" of iodine.

-

C-3: The carbon attached to the nitro group (C-NO₂) will be significantly deshielded and appear at the lowest field.

-

C-2, C-4, C-5: The carbons bonded to chlorine atoms will have chemical shifts in the range of 130-140 ppm. Their precise shifts will be influenced by the relative positions of the other substituents.

-

C-6: The carbon bonded to the hydrogen atom will be the most shielded of the sp² carbons, appearing in the typical aromatic region but influenced by the adjacent chloro and iodo groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]

Predicted IR Absorption Bands for 2,4,5-trichloro-1-iodo-3-nitrobenzene

| Predicted IR Data | ||

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| C-H | Aromatic Stretch | 3050 - 3150 |

| C-Cl | Stretch | 1000 - 1100 |

| C-I | Stretch | 500 - 600 |

-

Rationale:

-

Nitro Group (NO₂): The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectrum.[7]

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H: A weak to medium absorption band corresponding to the C-H stretch of the single aromatic proton is anticipated above 3000 cm⁻¹.

-

Carbon-Halogen Bonds: The C-Cl stretching vibrations are expected in the fingerprint region, while the C-I stretch will appear at a lower frequency due to the larger mass of the iodine atom.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.[8][9]

Predicted Mass Spectrum of 2,4,5-trichloro-1-iodo-3-nitrobenzene

The molecular formula C6H3Cl3INO has a calculated monoisotopic mass of approximately 380.8 g/mol . The presence of chlorine, with its two common isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), will result in a characteristic isotopic cluster for the molecular ion peak.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ | 381, 383, 385, 387 |

| [M-NO₂]⁺ | 335, 337, 339, 341 |

| [M-I]⁺ | 254, 256, 258 |

| [C₆H₂Cl₃]⁺ | 179, 181, 183 |

-

Rationale:

-

Molecular Ion ([M]⁺): The molecular ion peak will appear as a cluster of peaks due to the three chlorine atoms. The relative intensities of these peaks will follow a predictable pattern based on the isotopic abundances of ³⁵Cl and ³⁷Cl.

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the halogen atoms. The loss of an iodine radical is a favorable fragmentation pathway. Subsequent loss of chlorine atoms or other neutral fragments would lead to the other observed ions.

-

Experimental Workflow for Spectroscopic Analysis

The following outlines a standard experimental workflow for the comprehensive spectroscopic characterization of a novel compound like 2,4,5-trichloro-1-iodo-3-nitrobenzene.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical entity.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

IR: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).

Instrumentation and Data Acquisition

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be used. For more complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.

-

IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using a high-resolution mass spectrometer to obtain accurate mass data, which can further confirm the elemental composition.

Conclusion

The structural elucidation of a novel compound with the molecular formula C6H3Cl3INO requires a synergistic application of modern spectroscopic techniques. By leveraging the predictive power of NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently determine the structure of complex molecules like the example isomer, 2,4,5-trichloro-1-iodo-3-nitrobenzene. This guide provides a foundational framework for the spectroscopic analysis of such compounds, empowering scientists in drug discovery and related fields to accelerate their research through robust and reliable characterization.

References

-

EBSCO. (n.d.). Spectroscopic Analysis | Research Starters. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines | Request PDF. Retrieved from [Link]

-

LibreTexts. (2021). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

LibreTexts. (2019). 5.1: Isomers. Retrieved from [Link]

-

A-level Chemistry. (2020). 3.3.1.3 Isomerism. Retrieved from [Link]

-

University of Calgary. (n.d.). Isomer types. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Dr de Bruin. (2021). 3.3.6.3 Infrared spectroscopy. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0000039). Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Benzene, 1-iodo-3-nitro- [webbook.nist.gov]

- 7. Perfluorinated compounds, polychlorinated biphenyls, and organochlorine pesticide contamination in composite food samples from Dallas, Texas, USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

The Trichloroacetyl Group on a Pyrrole Ring: A Comprehensive Technical Guide to its Synthesis and Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trichloroacetyl group onto a pyrrole ring furnishes a versatile synthetic intermediate with a rich and nuanced chemical reactivity. This powerful electron-withdrawing group not only modifies the electronic properties of the pyrrole core but also serves as a valuable functional handle for a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis of trichloroacetylpyrroles and the diverse reactivity of the trichloroacetyl moiety, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Synthesis of 2-(Trichloroacetyl)pyrrole: The Gateway to Functionalized Pyrroles

The most common and efficient method for the synthesis of 2-(trichloroacetyl)pyrrole is the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride.[1][2] This electrophilic aromatic substitution reaction preferentially occurs at the C2 position of the pyrrole ring due to the higher stability of the resulting carbocation intermediate compared to attack at the C3 position.[3]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of trichloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the 2-trichloroacetylated product.

Diagram: Friedel-Crafts Acylation of Pyrrole

Caption: Hydrolysis of 2-(trichloroacetyl)pyrrole to pyrrole-2-carboxylic acid.

Table 1: Conditions for Hydrolysis and Esterification

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | 1. NaOH (aq), EtOH, heat 2. Acidic workup | Pyrrole-2-carboxylic acid | [5] |

| Esterification | 1. Hydrolysis to the acid 2. CH₃OH, H₂SO₄ (cat.), heat | Methyl pyrrole-2-carboxylate | [6] |

Reduction of the Carbonyl Group

The trichloroacetyl group can be selectively reduced to various oxidation states, providing access to a range of functional groups.

Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. The choice of reagent is critical to avoid unwanted side reactions, such as reduction of the pyrrole ring.

The trichloroacetyl group can be completely removed under reductive conditions, often employing zinc dust in the presence of a proton source. [7]This reaction is analogous to the deprotection of trichloroethoxycarbonyl (Troc) protecting groups. [7][8]This transformation is particularly useful when the trichloroacetyl group is used as a temporary directing or activating group.

Diagram: Reductive Removal of the Trichloroacetyl Group

Caption: Reductive removal of the trichloroacetyl group.

Nucleophilic Substitution at the Carbonyl Carbon

The highly electrophilic nature of the carbonyl carbon in the trichloroacetyl group allows for facile attack by a variety of nucleophiles. This reactivity can be exploited to synthesize a diverse array of pyrrole derivatives.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Amines | R-NH₂ | N-substituted pyrrole-2-carboxamide |

| Alcohols | R-OH, base | Pyrrole-2-carboxylate ester |

| Grignard Reagents | R-MgBr | Tertiary alcohol |

Role in Further Substitution of the Pyrrole Ring

The electron-withdrawing trichloroacetyl group deactivates the pyrrole ring towards further electrophilic substitution. However, it directs incoming electrophiles to the C4 position. [9]This directing effect is crucial for the synthesis of 2,4-disubstituted pyrroles, which are important building blocks in medicinal chemistry and materials science. [6][10] Experimental Protocol: Acylation of 2-(Trichloroacetyl)pyrrole [9] Materials:

-

2-(Trichloroacetyl)pyrrole

-

Acyl chloride (e.g., hexanoyl chloride)

-

Aluminum chloride

-

Anhydrous dichloromethane

Procedure:

-

To a stirred solution of 2-(trichloroacetyl)pyrrole (1.0 eq.) in anhydrous dichloromethane, add aluminum chloride (1.1 eq.) at 0 °C.

-

After stirring for 15 minutes, add the acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the 4-acyl-2-(trichloroacetyl)pyrrole.

Participation in Cyclization Reactions

The trichloroacetyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, 2-(trichloroacetyl)pyrrole can be used in the synthesis of 1-oxo-2,3-disubstituted-pyrrolo[1,2-a]pyrazines. [11]This reactivity highlights the utility of the trichloroacetyl group as a linchpin for constructing complex molecular architectures.

Applications in the Synthesis of Complex Molecules

The versatile reactivity of the trichloroacetyl group on a pyrrole ring makes it a valuable tool in the synthesis of a wide range of complex molecules.

-

Pharmaceuticals: 2-(Trichloroacetyl)pyrrole is a building block for the synthesis of bioactive compounds, including anti-inflammatory and analgesic drugs. [12]It is a precursor to natural products like Oroidin, Hymenidin, and Clathrodin. [9]* Porphyrins and Macrocycles: The conversion of the trichloroacetyl group to a carboxylic acid or ester provides a handle for the construction of porphyrin macrocycles, which have applications in photodynamic therapy and catalysis. [11][13][14]* Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides. [12]

Conclusion

The trichloroacetyl group on a pyrrole ring is more than just a simple functional group; it is a strategic tool for molecular design and synthesis. Its facile introduction via Friedel-Crafts acylation and its diverse reactivity, including hydrolysis, reduction, and participation in further substitutions and cyclizations, provide chemists with a powerful platform for the construction of complex and functionally rich pyrrole-containing molecules. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this remarkable chemical entity.

References

-

Loader, C. E., & Barnett, G. H. (1978). Pyrrole chemistry. XIX. Reactions of 2-pyrrolecarbonitrile and its 4-substituted derivatives. Canadian Journal of Chemistry, 56(5), 654-657. [Link]

-

Barker, P., Gendler, P., & Rapoport, H. (1978). 2-(Trichloroacetyl)pyrroles as intermediates in the preparation of 2,4-disubstituted pyrroles. The Journal of Organic Chemistry, 43(25), 4849-4853. [Link]

-

Barker, P., Gendler, P., & Rapoport, H. (1978). 2-(Trichloroacetyl)pyrroles as intermediates in the preparation of 2,4-disubstituted pyrroles. The Journal of Organic Chemistry, 43(25), 4849-4853. [Link]

-

Kamal, A., Reddy, K. S., & Rajender. (2004). Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trichloroethoxycarbonyl Protecting Groups with Zn–N-Methylimidazole in the Presence of Reducible and Acid-Sensitive Functionalities. Synthetic Communications, 34(13), 2349-2357. [Link]

-

ResearchGate. How can I remove a trichloroacetyl protecting group from nitrogen? [Link]

-

Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901. [Link]

-

Muchowski, J. M., & Gonzalez, C. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702. [Link]

-

Cativiela, C., Diaz-de-Villegas, M. D., & Garcia, J. I. (1998). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 3(2), 52-60. [Link]

-

Chhikara, B. S., & Tehlan, S. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45B(2), 503-506. [Link]

-

ResearchGate. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]

-

Wikipedia. Pyrrole. [Link]

-

PubChem. 2-(Trichloroacetyl)pyrrole. [Link]

-

Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2014). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 26(1), 267-270. [Link]

-

Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical research in toxicology, 7(1), 56–61. [Link]

-

S. M. S. C. S. de Oliveira, M. G. P. M. S. Neves, & J. A. S. Cavaleiro. (2017). Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids. Molecules, 22(3), 451. [Link]

-

Padmanabhan, J., Parthasarathi, R., Subramanian, V., & Chattaraj, P. K. (2011). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Journal of Chemical Information and Modeling, 51(11), 2856-2866. [Link]

-

ResearchGate. Pyrrole Protection. [Link]

-

ResearchGate. Hydrolysis of both pyrrole acids at pH 2.0. [Link]

-

D'Urso, A., Frassanito, R., De Vitis, V., & Paolesse, R. (2018). Corrole and nucleophilic aromatic substitution are not incompatible: a novel route to 2,3-difunctionalized copper corrolates. Organic & biomolecular chemistry, 16(24), 4434–4438. [Link]

-

Slideshare. Heterocyclic compounds part _IV (Pyrrole). [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of organic chemistry, 88(19), 13584–13589. [Link]

-

S. M. S. C. S. de Oliveira, M. G. P. M. S. Neves, & J. A. S. Cavaleiro. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 8(2), 276-302. [Link]

-

ResearchGate. (PDF) Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids. [Link]

-

Sharma, R., & Kumar, V. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 1731-1740. [Link]

-

Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]

-

Pinheiro, M., & Neves, M. (2017). MICROWAVE AND MECHANOCHEMISTRY: TOOLS FOR THE SUSTAINABLE SYNTHESIS OF PYRROLES, PORPHYRINS AND RELATED MACROCYCLES. Revista de la Sociedad Química de México, 61(3), 204-222. [Link]

-

Green, K. M., & Aldridge, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 28(51), e202201386. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. total-synthesis.com [total-synthesis.com]

- 9. 2-(TRICHLOROACETYL)PYRROLE | 35302-72-8 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(Trichloroacetyl)pyrrole 99 35302-72-8 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Porphyrin Macrocycle Modification: Pyrrole Ring-Contracted or -Expanded Porphyrinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Introduction and Compound Profile

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS No: 72652-33-6) is a key intermediate in the synthesis of novel and selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[1] The compound's molecular structure, featuring a highly functionalized pyrrole ring, presents unique challenges regarding its stability and storage. The integrity of this starting material is paramount to ensure the reproducibility of synthetic outcomes and the quality of downstream drug candidates.

This guide provides a comprehensive analysis of the factors influencing the stability of this compound. By examining the constituent functional groups—the pyrrole ring, the carbon-iodine bond, and the trichloromethyl ketone moiety—we can infer potential degradation pathways and establish optimal storage and handling protocols.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 72652-33-6[2] |

| Molecular Formula | C6H3Cl3INO[2] |

| Molecular Weight | 338.36 g/mol [2] |

| Known Applications | Intermediate for PIM kinase inhibitors[1] |

Inferred Chemical Stability and Potential Degradation Pathways

Direct stability data for this compound is not extensively published. However, by dissecting its structure, we can anticipate its reactivity based on established principles for each functional group.

The Pyrrole Core

The pyrrole ring is an electron-rich aromatic heterocycle. While aromatic, it is susceptible to degradation under certain conditions:

-

Acid-Catalyzed Polymerization: Pyrroles are notoriously prone to polymerization in the presence of strong acids and Lewis acids.[3] This is a critical consideration for any synthetic step or storage solution involving acidic conditions.

-

Electrophilic Substitution: The pyrrole ring readily undergoes electrophilic substitution.[4] While the existing substituents are electron-withdrawing, the potential for further reaction, particularly under harsh conditions, should not be discounted.

The Carbon-Iodine Bond

The C-I bond on the aromatic ring is a potential site of degradation.

-

Deiodination: Iodinated aromatic compounds can undergo deiodination through various mechanisms, including reductive dehalogenation and photolytic cleavage.[5][6] The presence of reducing agents or exposure to UV light could lead to the formation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone as an impurity.

-

Oxidative Degradation: Advanced oxidation processes are known to degrade iodinated compounds, often initiating with cleavage of the C-I bond.[6][7]

The Trichloromethyl Ketone Moiety

This functional group significantly influences the compound's reactivity.

-

Electrophilicity: The ketone is highly electrophilic due to the strong electron-withdrawing effect of the trichloromethyl group. This makes it susceptible to nucleophilic attack.

-

Reductive Instability: Ketones, particularly electron-deficient ones like trifluoromethyl ketones (a close analogue), are prone to in vivo reduction to their corresponding alcohols.[8] This suggests that this compound could be sensitive to reducing agents, potentially forming the corresponding trichloromethyl carbinol.

-

Basic Instability (Haloform Reaction): The presence of three alpha-halogens makes this ketone susceptible to cleavage by strong bases via the haloform reaction, which would destroy the molecule.

The following diagram illustrates the potential degradation pathways based on the chemical properties of the functional groups.

Caption: Predicted degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Based on the inferred stability profile, stringent storage and handling procedures are necessary to preserve the integrity of this compound. For similar halogenated pyrrole derivatives, storage recommendations can vary from room temperature to 4°C.[9][10] Given the multiple reactive sites on the target molecule, a conservative approach is warranted.

Table 2: Recommended Storage Conditions

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2-8°C | ≤ -20°C | Reduces rates of potential degradation reactions. Freezing minimizes molecular mobility. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Amber vial / Exclude light | Amber vial / Store in darkness | Minimizes the risk of photolytic cleavage of the C-I bond. |

| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert storage environment and prevents moisture ingress. |

Handling Best Practices:

-

Inert Atmosphere: Handle the solid compound exclusively in a glove box or under a stream of inert gas.

-

Solvent Selection: When preparing solutions, use anhydrous, aprotic solvents that have been de-gassed. Avoid protic solvents unless required for a specific reaction, and be aware of their potential to act as nucleophiles.

-

pH Control: Avoid contact with strong acids, bases, and Lewis acids. Ensure all glassware is free from acidic or basic residues. Chloromethyl ketone derivatives have shown enhanced stability at lower pH values, but the risk of pyrrole polymerization must be considered.[11]

-

Temperature Control: When in solution, keep the compound cooled on an ice bath whenever possible to minimize degradation.

-

Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with reagents that could initiate degradation (e.g., reducing agents, strong acids/bases).

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions and analyzing for degradation products, typically using High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) for peak identification.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh ~10 mg of this compound.

-

Dissolve in 10 mL of anhydrous acetonitrile (ACN) to create a 1 mg/mL stock solution.

-

-

Sample Preparation for Stress Testing:

-

For each condition, transfer 1 mL of the stock solution into a separate, appropriately labeled HPLC vial.

-

Control: Keep one vial at 2-8°C in the dark.

-

Acid Hydrolysis: Add 100 µL of 1 M HCl. Cap and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 100 µL of 1 M NaOH. Cap and keep at room temperature for 1 hour. Note: Expect rapid degradation.

-

Oxidative Degradation: Add 100 µL of 30% H₂O₂. Cap and keep at room temperature for 24 hours.

-

Photostability: Place an uncapped vial (covered with a perforated cap) in a photostability chamber under ICH Q1B conditions.

-

Thermal Stability (Solid): Place ~1 mg of solid compound in an open vial and heat at 80°C for 48 hours.

-

-

Sample Analysis:

-

At designated time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial.

-

Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Dilute all samples to a final concentration of ~0.1 mg/mL with a 50:50 ACN:water mobile phase.

-

Analyze by a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point.

-

Characterize any significant degradation products using LC-MS to determine their mass and propose structures.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

-

Identify the conditions under which the compound is most labile.

-

Conclusion

While this compound is a valuable synthetic intermediate, its multifaceted reactivity necessitates careful handling and storage. The primary risks to its stability are inferred to be acid-catalyzed polymerization, photolytic or reductive deiodination, and degradation by strong bases. To ensure the compound's integrity, it is imperative to store it at low temperatures (≤ -20°C for long-term), under an inert atmosphere, and protected from light. The experimental protocol for a forced degradation study outlined herein provides a robust framework for researchers to empirically determine the precise stability profile and validate these handling and storage recommendations.

References

- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health.

- Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect.

- Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate.

- This compound. Coompo Research Chemicals.

- Halogenation and sulfonation of pyrrole. Química Organica.org.

- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. Sigma-Aldrich.

- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone. ChemScene.

- A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health.

- Pyrrole. Wikipedia.

- This compound. Pharmaffiliates.

Sources

- 1. This compound | 72652-33-6 - Coompo [coompo.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 7. researchgate.net [researchgate.net]

- 8. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone | 120122-47-6 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of Impurities in 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of process-related impurities and degradation products of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone. As an important synthetic intermediate, ensuring its purity is paramount for the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs). This document outlines the probable synthetic pathways, predicts potential impurities based on reaction mechanisms, and details robust analytical methodologies for their detection and structural elucidation. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a systematic approach to forced degradation studies is presented to ensure the stability-indicating nature of the developed analytical methods, in alignment with regulatory expectations.

Introduction: The Imperative of Purity

This compound is a key building block in the synthesis of complex heterocyclic molecules, including novel kinase inhibitors. In any drug development program, the purity profile of such an intermediate is not merely a quality metric; it is a critical determinant of the final API's safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological properties or affect the stability and manufacturability of the final drug product.

The guidelines from the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above specific thresholds.[1] This guide is structured to provide drug development professionals with the scientific rationale and practical methodologies required to meet these challenges head-on. By understanding the genesis of impurities, we can develop targeted analytical strategies and implement effective controls throughout the manufacturing process.

Genesis of Impurities: A Synthesis-Based Perspective

Understanding the potential impurities begins with a thorough analysis of the synthetic route. The synthesis of this compound is logically achieved via a two-step process: the iodination of a pyrrole precursor followed by a Friedel-Crafts acylation. Each step presents a unique set of challenges and potential side reactions.

Step 1: Synthesis of 4-iodo-1H-pyrrole (Starting Material)

The regioselective iodination of the pyrrole ring is the critical first step. While various methods exist for halogenating heterocycles, a common approach involves electrophilic iodination using molecular iodine (I₂) activated by a base or an oxidizing agent.[2][3][4]

-

Reaction: Pyrrole is treated with an iodinating agent (e.g., I₂/KOH, I₂/CAN, or ICl) to introduce an iodine atom onto the pyrrole ring. The 4-position (or β-position) is a plausible target, although regioselectivity can be challenging.

-

Causality of Impurity Formation: The high electron density of the pyrrole ring makes it susceptible to over-reaction and poor regioselectivity.

-

Regioisomeric Impurities: Electrophilic substitution on pyrrole can occur at either the α (2 or 5) or β (3 or 4) positions. While reaction conditions can favor one isomer, the formation of 2-iodopyrrole, 3-iodopyrrole, and other isomers is highly probable.

-

Poly-iodinated Impurities: The activated nature of the pyrrole ring can lead to the formation of di- and tri-iodinated species (e.g., 2,4-diiodopyrrole).[4]

-

Unreacted Starting Material: Incomplete reaction will result in the carry-over of 1H-pyrrole.

-

Step 2: Friedel-Crafts Acylation

The second step involves the acylation of 4-iodo-1H-pyrrole with trichloroacetyl chloride. This is a classic Friedel-Crafts reaction.[5][6]

-

Reaction: 4-iodo-1H-pyrrole is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst to yield the target molecule.

-

Causality of Impurity Formation: Pyrrole and its derivatives are notoriously sensitive to strong acids and can polymerize easily.[1] Therefore, strong Lewis acids like AlCl₃ are often unsuitable. Milder catalysts (e.g., FeCl₃, SnCl₄, TiCl₄) are preferred.[1]

-

Isomeric Product (Impurity V): Acylation can potentially occur at the other available α-position (C5), leading to the formation of 2,2,2-trichloro-1-(3-iodo-1H-pyrrol-2-yl)ethanone if the starting material contained 3-iodopyrrole, or 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-3-yl)ethanone from an alternative acylation on the desired starting material. Electrophilic substitution on pyrrole derivatives strongly favors the α-position, making acylation at C2 and C5 the most likely outcomes.

-

Starting Material Carry-over (Impurity IV): Unreacted 4-iodo-1H-pyrrole will be present in the final crude product.

-

Hydrolysis Product (Impurity VI): Trichloroacetyl chloride is highly moisture-sensitive and can hydrolyze to form trichloroacetic acid.

-

Polymerization Products: Acid-catalyzed polymerization of the pyrrole ring can lead to intractable, high-molecular-weight colored impurities.

-

Summary of Potential Process-Related Impurities

The following table provides a consolidated view of the most probable impurities arising from the synthetic process.

| Impurity ID | Structure | Chemical Name | Origin |

| Target | C₆H₃Cl₃INO | This compound | - |

| Impurity I | C₄H₄IN | e.g., 2-iodo-1H-pyrrole, 3-iodo-1H-pyrrole | Step 1: Lack of regioselectivity |

| Impurity II | C₄H₃I₂N | e.g., 2,4-diiodo-1H-pyrrole | Step 1: Over-iodination |

| Impurity III | C₄H₅N | 1H-pyrrole | Step 1: Unreacted starting material |

| Impurity IV | C₄H₄IN | 4-iodo-1H-pyrrole | Step 2: Unreacted starting material |

| Impurity V | C₆H₃Cl₃INO | e.g., 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-3-yl)ethanone | Step 2: Isomeric acylation |

| Impurity VI | C₂HCl₃O₂ | Trichloroacetic acid | Step 2: Hydrolysis of reagent |

Analytical Strategies for Identification and Characterization

A multi-technique analytical approach is essential for the robust separation and identification of all potential impurities. The workflow typically involves chromatographic separation followed by spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC): The Core Separation Technique

HPLC is the gold standard for separating the target molecule from its closely related impurities. A reverse-phase method is typically effective for this class of compounds.

Self-Validating Protocol: The method's trustworthiness is established by its ability to separate all known and potential impurities, as well as any new peaks that appear during forced degradation studies. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure that each chromatographic peak corresponds to a single component.

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a robust C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to provide good hydrophobic retention and separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shapes.

-

Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for aromatic compounds.

-

-

Gradient Elution: A gradient is necessary to elute compounds with a wide range of polarities, from the polar trichloroacetic acid to the less polar di-iodinated impurities.

-

Detection: Use a DAD detector to monitor multiple wavelengths. Pyrrole-containing compounds typically have a UV maximum around 220-280 nm.

-

Method Optimization: Inject a mixture of the crude material and any available standards. Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between the main peak and all impurity peaks.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose reverse-phase with good efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peaks for acidic/basic analytes. |

| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |

| Gradient | 5% to 95% B over 20 min | To elute a wide range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | DAD, 254 nm | Common wavelength for aromatic heterocycles. |

| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |

Mass Spectrometry (MS): Mass Identification

Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful technique for the initial identification of unknown impurities.[7][8]

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

-

Mass Analysis: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap provides an accurate mass measurement, allowing for the determination of the elemental composition of the impurity. This is often sufficient to distinguish between, for example, an iodinated vs. a di-iodinated species.

-